(2-Fluorobenzyl)hydrazine dihydrochloride

Catalog No.
S837372
CAS No.
1349715-77-0
M.F
C7H11Cl2FN2
M. Wt
213.077
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Fluorobenzyl)hydrazine dihydrochloride

CAS Number

1349715-77-0

Product Name

(2-Fluorobenzyl)hydrazine dihydrochloride

IUPAC Name

(2-fluorophenyl)methylhydrazine;dihydrochloride

Molecular Formula

C7H11Cl2FN2

Molecular Weight

213.077

InChI

InChI=1S/C7H9FN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H

InChI Key

JXGBATVWHGJBEX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNN)F.Cl.Cl

(2-Fluorobenzyl)hydrazine dihydrochloride (CAS 1349715-77-0) is a highly stabilized, fluorinated hydrazine building block primarily utilized in the synthesis of pyrazole-fused heterocycles [1]. In industrial procurement, it is recognized as the critical precursor for soluble guanylate cyclase (sGC) stimulators, including the blockbuster drug Riociguat and related pipeline candidates [1]. By providing the essential 2-fluorobenzyl moiety in a robust dihydrochloride salt form, this compound ensures high regioselectivity during condensation reactions with cyanopyruvates, yielding 5-aminopyrazole intermediates with strict stoichiometric control[1]. Its procurement value lies in its dual role: delivering a conformationally restricting ortho-fluorine pharmacophore while overcoming the severe handling and oxidation limitations inherent to free-base hydrazines.

Substituting (2-Fluorobenzyl)hydrazine dihydrochloride with its non-fluorinated analog (benzylhydrazine), positional isomers (3- or 4-fluorobenzylhydrazine), or the free base form (CAS 51859-98-4) severely compromises both manufacturing viability and downstream pharmacological efficacy [1]. The free base is highly susceptible to atmospheric oxidation and is difficult to weigh precisely, leading to variable yields in large-scale pyrazole cyclization [1]. Furthermore, the ortho-fluorine atom is structurally non-negotiable for sGC stimulators; it restricts the rotational freedom of the benzyl ring, locking the molecule into the bioactive conformation required to bind the NO-independent site of the sGC enzyme [1]. Removing or relocating this fluorine atom results in a dramatic loss of target affinity, rendering generic benzylhydrazines useless for this specific therapeutic class.

Oxidative Stability and Shelf-Life Extension

Free benzylhydrazines are notoriously unstable, undergoing rapid atmospheric oxidation to form diazenes and other degradation products, which necessitates strict inert-gas handling. By fully protonating the basic nitrogen centers, the dihydrochloride salt suppresses oxidative degradation, maintaining >99% purity over extended storage under standard conditions [1]. This eliminates the need for specialized glovebox handling during bulk weighing and reactor charging, directly reducing manufacturing overhead and batch-to-batch variability compared to the free base [1].

Evidence DimensionAtmospheric stability and handling requirements
Target Compound Data>99% purity maintained over 6+ months in standard storage with atmospheric exposure during weighing
Comparator Or Baseline(2-Fluorobenzyl)hydrazine free base (CAS 51859-98-4) (rapid degradation, requires strict inert atmosphere)
Quantified DifferenceComplete elimination of inert-handling requirements for weighing, with multi-month shelf-life extension
ConditionsAmbient atmospheric exposure during process scale-up

For scale-up procurement, the dihydrochloride salt eliminates the yield losses and specialized handling costs associated with the volatile and oxidation-prone free base.

Stoichiometric Precision in Pyrazole Cyclization

The synthesis of key sGC stimulator intermediates, such as ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate, requires precise molar equivalents of the hydrazine to react with ethyl cyanopyruvate [1]. The dihydrochloride salt is a highly crystalline, non-hygroscopic solid, whereas the monohydrochloride can exhibit variable moisture uptake, and the free base is often an oily liquid. The use of the dihydrochloride allows for exact stoichiometric control, routinely enabling cyclization yields exceeding 80% while minimizing the formation of unreacted starting material or over-condensation byproducts[1].

Evidence DimensionCyclization yield and stoichiometric control
Target Compound Data>80% yield of 5-aminopyrazole intermediate with precise equivalent dosing
Comparator Or BaselineFree base or monohydrochloride (variable dosing due to physical state or hygroscopicity leading to inconsistent yields)
Quantified Difference~15-20% improvement in reproducible yield during large-scale cyclization
ConditionsCondensation with ethyl cyanopyruvate in alcoholic solvent under controlled pH

High-purity crystalline dihydrochloride ensures exact stoichiometry, which is critical for maximizing yields and minimizing purification bottlenecks in API manufacturing.

Pharmacophore Conformation and sGC Target Affinity

In the downstream application of sGC stimulators, the ortho-fluorine atom provided by this specific hydrazine exerts a critical steric effect. The 2-fluoro substitution restricts the rotation of the benzyl group against the pyrazole core, locking the drug into the specific conformation required for the NO-independent binding site of soluble guanylate cyclase [1]. Structure-activity relationship (SAR) studies demonstrate that replacing the 2-fluorobenzyl group with a generic unsubstituted benzyl group drastically reduces the sGC stimulatory activity, shifting the EC50 from the sub-micromolar to the multi-micromolar range[1].

Evidence DimensionDownstream sGC stimulation potency (EC50)
Target Compound DataSub-micromolar potency (e.g., Riociguat core)
Comparator Or BaselineUnsubstituted benzylhydrazine derivatives (multi-micromolar potency)
Quantified Difference10- to 100-fold loss of downstream pharmacological potency without the ortho-fluorine
ConditionsIn vitro sGC stimulation assays (NO-independent activation)

Buyers synthesizing sGC stimulators cannot substitute this compound with cheaper non-fluorinated analogs without destroying the biological efficacy of the final API.

Commercial Synthesis of sGC Stimulators (e.g., Riociguat)

(2-Fluorobenzyl)hydrazine dihydrochloride is the definitive starting material for synthesizing the 1-(2-fluorobenzyl)-1H-pyrazole core of Riociguat and related pulmonary hypertension drugs[1]. Its stable salt form allows for reliable, large-scale condensation reactions with cyanopyruvates, making it the standard choice for cGMP pharmaceutical manufacturing.

Discovery of Novel NO-Independent Vasodilators

In medicinal chemistry programs targeting cardiovascular and fibrotic diseases, this compound is used to systematically install the conformationally restricted 2-fluorobenzylpyrazole pharmacophore[1]. It is the preferred building block over the free base due to its ease of handling in parallel synthesis and library generation.

Synthesis of Fluorinated Agrochemical Heterocycles

Beyond pharmaceuticals, the stable hydrazine dihydrochloride is utilized in agricultural chemistry to synthesize novel fluorinated pyrazoles and triazoles [1]. The ortho-fluorine atom enhances lipophilicity and metabolic stability, while the dihydrochloride form ensures reproducible batch processing during pilot-scale agrochemical development.

Dates

Last modified: 08-15-2023

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